3,5-Di-tert-butylbenzonitrile
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Overview
Description
3,5-Di-tert-butylbenzonitrile: is an organic compound with the molecular formula C15H21N. It is characterized by the presence of two tert-butyl groups attached to a benzene ring, along with a nitrile group (-CN) at the para position relative to each other. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-di-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the formation of the nitrile compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 3,5-Di-tert-butylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The tert-butyl groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,5-di-tert-butylbenzoic acid.
Reduction: Formation of 3,5-di-tert-butylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Di-tert-butylbenzonitrile has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3,5-di-tert-butylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Di-tert-butylbenzyl chloride: Similar structure but with a chloride group instead of a nitrile group.
3,5-Di-tert-butylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3,5-Di-tert-butylbenzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness: 3,5-Di-tert-butylbenzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of the nitrile group and tert-butyl groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
3,5-ditert-butylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPUHUILPPYYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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